molecular formula C19H13ClN4O2S B11660042 3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 302917-85-7

3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11660042
CAS No.: 302917-85-7
M. Wt: 396.9 g/mol
InChI Key: BSEXEQBHFBYVPT-UFFVCSGVSA-N
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Description

3-(5-chlorothiophen-2-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with a chlorothiophene group and a hydroxynaphthalene moiety

Preparation Methods

The synthesis of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF), methanol, and water, with reagents such as lithium hydroxide and hydrochloric acid . Industrial production methods may involve similar steps but are optimized for larger scale synthesis with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

3-(5-chlorothiophen-2-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

302917-85-7

Molecular Formula

C19H13ClN4O2S

Molecular Weight

396.9 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H13ClN4O2S/c20-18-8-7-17(27-18)14-9-15(23-22-14)19(26)24-21-10-13-12-4-2-1-3-11(12)5-6-16(13)25/h1-10,25H,(H,22,23)(H,24,26)/b21-10+

InChI Key

BSEXEQBHFBYVPT-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NNC(=C3)C4=CC=C(S4)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NNC(=C3)C4=CC=C(S4)Cl)O

Origin of Product

United States

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